molecular formula C19H25NO10 B1193177 N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)

N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)

Cat. No. B1193177
M. Wt: 427.41
InChI Key: PODQGPKRSTUNAT-QNGFGXIMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl) is a biochemical.

Scientific Research Applications

Metabolic Labeling and Biomarker Identification

  • N-(4-pentynoyl)mannosamine, a related compound to N-(4-pentynoyl)-galactosamine, has been used for metabolic labeling of sialylated glycoproteins in living animals. This method aids in enriching and identifying sialylated glycoproteins from complex tissues, which are crucial in host-pathogen recognition and are markers of embryonic and malignant tissues. This application is significant for identifying new biomarkers (Chang et al., 2009).

Galactosamine in Hepatotoxicity Studies

  • Galactosamine (GalN), closely related to N-(4-pentynoyl)-galactosamine, is commonly used as a model for acute liver injury. A study integrating histopathology, clinical chemistry, cytokine analysis, and metabolic profiling explored variability in response to GalN. This research is crucial for understanding the xenobiotic and endogenous metabolic disturbances associated with different response phenotypes to GalN, providing insights into liver injury and recovery mechanisms (Coen et al., 2012).

Glycoprotein Secretion Inhibition Studies

  • The impact of D-galactosamine on the inhibition of protein and glycoprotein secretion by the liver was studied. This research, although focused on D-galactosamine, contributes to understanding the broader effects of galactosamine derivatives on protein synthesis and secretion, relevant to studying the mechanism of action of N-(4-pentynoyl)-galactosamine (Bauer et al., 1974).

Galactosamine in Glycosphingolipid Biosynthesis

  • A study on embryonic chicken brain found β-N-acetylgalactosaminyltransferase activity, which catalyzes the transfer of N-acetylgalactosamine to form globoside-type glycosphingolipids. This research is relevant to understanding how galactosamine derivatives like N-(4-pentynoyl)-galactosamine may participate in the biosynthesis of complex glycolipids (Chien et al., 1973).

Galactosamine in Anti-inflammatory Applications

  • Galactosaminogalactan (GAG), a polymer with anti-inflammatory properties produced by Aspergillus fumigatus, was studied for its oligosaccharide sequences. This research indicates potential therapeutic applications of galactosamine derivatives in anti-inflammatory treatments (Gressler et al., 2019).

Synthesis of Fluorinated Galactosamine Analogs

  • Research on the synthesis of acetylated fluorinated analogs of D-galactosamine, which are significant as metabolic inhibitors of glycan biosynthesis, provides insights into the chemical modification and potential therapeutic applications of galactosamine derivatives (Horník et al., 2016).

Liver-Specific Drug Targeting

  • Polymer-bound doxorubicin with galactosamine showed liver-specific targeting in a study, indicating the potential of galactosamine derivatives in targeted drug delivery systems, particularly for liver diseases (Seymour et al., 2002).

Galactosamine in Glycoprotein Linkage Studies

  • A method for measuring galactosamine content in glycoproteins highlights its role in understanding glycoprotein structure and function. This research is pertinent to the study of galactosamine derivatives and their role in glycoprotein biochemistry (Weber & Winzler, 1969).

properties

Product Name

N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)

Molecular Formula

C19H25NO10

Molecular Weight

427.41

IUPAC Name

[3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)

InChI Key

PODQGPKRSTUNAT-QNGFGXIMSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C

Appearance

Solid powder

Purity

>90% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)
Reactant of Route 2
Reactant of Route 2
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)
Reactant of Route 3
Reactant of Route 3
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.